2,4,6-Trimethyl-1,3,6-heptatriene

Description

The exact mass of the compound 2,4,6-Trimethyl-1,3,6-heptatriene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4,6-Trimethyl-1,3,6-heptatriene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Trimethyl-1,3,6-heptatriene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

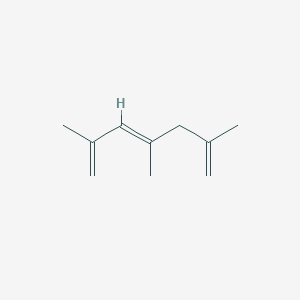

IUPAC Name |

(3E)-2,4,6-trimethylhepta-1,3,6-triene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-8(2)6-10(5)7-9(3)4/h6H,1,3,7H2,2,4-5H3/b10-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGQAJFRWAXWEK-UXBLZVDNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(=CC(=C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C/C(=C/C(=C)C)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24648-33-7 |

Source

|

| Record name | NSC157588 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies of 2,4,6 Trimethyl 1,3,6 Heptatriene

Established Synthetic Routes and Reaction Conditions

The creation of 2,4,6-trimethyl-1,3,6-heptatriene can be reliably achieved through a sequence of classic organic reactions. These methods typically involve the formation of carbon-carbon bonds followed by elimination reactions to generate the desired triene structure.

Condensation Reactions in 2,4,6-Trimethyl-1,3,6-heptatriene Synthesis

A primary method for synthesizing 2,4,6-trimethyl-1,3,6-heptatriene involves a condensation reaction. This approach typically utilizes simple, readily available starting materials. Specifically, isoprene (B109036) can be reacted with acetone (B3395972) in a condensation reaction. This process is carried out in the presence of a strong base, such as sodium hydroxide (B78521), which facilitates the formation of a new carbon-carbon bond, leading to a key intermediate alcohol.

Table 1: Condensation Reaction for Heptatriene Intermediate

| Reactants | Reagent | Product Type |

|---|

Dehydration Reactions in the Formation of 2,4,6-Trimethyl-1,3,6-heptatriene

Following the initial condensation, the intermediate alcohol undergoes a dehydration step to yield the final triene product. This elimination reaction is typically catalyzed by a strong acid, such as sulfuric acid. The acid facilitates the removal of a water molecule, creating the conjugated double bond system characteristic of the heptatriene. This two-step process of condensation followed by dehydration represents a common and effective route to the target molecule.

Table 2: Dehydration of Intermediate to Final Product

| Reactant | Catalyst | Product |

|---|

Application of Grignard Reagents in Heptatriene Synthesis

Grignard reagents, with the general formula R-Mg-X, are powerful tools in organic synthesis for forming carbon-carbon bonds. wikipedia.orgbyjus.com Their application extends to the synthesis of complex polyenes. numberanalytics.comacs.org While a direct, one-step synthesis of 2,4,6-trimethyl-1,3,6-heptatriene using a Grignard reagent may be complex, they are instrumental in building the necessary carbon skeleton. For instance, Grignard reagents can be added to carbonyl compounds like aldehydes and ketones to produce secondary or tertiary alcohols, which can then be dehydrated to form alkenes. byjus.com This principle can be applied to construct larger molecules, which, through subsequent reaction steps, could yield a heptatriene structure.

Isomeric Control and Stereoselective Synthesis of 2,4,6-Trimethyl-1,3,6-heptatriene

The geometry of the double bonds in 2,4,6-trimethyl-1,3,6-heptatriene gives rise to stereoisomers. The double bond at the C3 position can exist in either a cis (Z) or trans (E) configuration. The ability to selectively synthesize and isolate one isomer over the other is a significant challenge in synthetic chemistry.

Synthesis and Isolation of cis-2,4,6-Trimethyl-1,3,6-heptatriene

Specific synthetic routes designed exclusively for the synthesis and isolation of cis-2,4,6-trimethyl-1,3,6-heptatriene, or (3Z)-2,4,6-trimethylhepta-1,3,6-triene, are not extensively detailed in available literature. However, general strategies for creating cis double bonds often involve stereoselective reactions such as the Wittig reaction with specific ylides or the partial hydrogenation of an alkyne using Lindlar's catalyst. These established methods could theoretically be adapted to a synthetic route for the target molecule to favor the formation of the cis isomer.

Synthesis and Isolation of trans-2,4,6-Trimethyl-1,3,6-heptatriene

The trans isomer of 2,4,6-trimethyl-1,3,6-heptatriene is well-documented. nih.govchemspider.com Its formal IUPAC name is (3E)-2,4,6-trimethylhepta-1,3,6-triene. nih.govchemspider.com The general synthesis involving condensation and dehydration often yields a mixture of isomers, with the trans isomer frequently being the more thermodynamically stable and, therefore, the major product. The greater stability arises from reduced steric hindrance compared to the cis isomer. Isolation of the pure trans isomer can then be achieved through purification techniques such as fractional distillation or chromatography.

Table 3: Isomers of 2,4,6-Trimethyl-1,3,6-heptatriene

| Isomer | Systematic Name |

|---|---|

| cis | (3Z)-2,4,6-trimethylhepta-1,3,6-triene |

Optimization of Synthetic Pathways for Enhanced Purity and Yield

The primary route for the synthesis of 2,4,6-trimethyl-1,3,6-heptatriene involves the condensation of isoprene with acetone, followed by a dehydration step. The optimization of this pathway is crucial for maximizing the yield and purity of the final product, which involves a meticulous study of various reaction parameters.

Research into the optimization of this synthesis has explored the influence of different catalysts, solvents, temperatures, and reaction times on the efficiency of the conversion. The initial condensation reaction is typically base-catalyzed, with common bases including sodium hydroxide. The subsequent dehydration of the intermediate alcohol, 2,6,6-trimethyl-2,5-heptadien-4-ol (also known as artemisia alcohol), is generally acid-catalyzed.

Key areas of optimization include:

Catalyst Screening: Investigating a range of acidic catalysts, including solid acid catalysts, to improve selectivity and ease of separation.

Solvent Effects: Evaluating the impact of different solvents on reaction rates and selectivity.

Temperature and Pressure Control: Determining the optimal temperature and pressure conditions to drive the reaction towards the desired product while minimizing byproduct formation.

Stoichiometry of Reactants: Fine-tuning the molar ratios of isoprene and acetone to maximize the conversion of the limiting reactant.

While detailed, publicly available data tables specifically for the optimization of 2,4,6-trimethyl-1,3,6-heptatriene synthesis are scarce, the principles of chemical process optimization suggest that a systematic variation of these parameters would be undertaken to establish the most efficient and selective reaction conditions.

Large-Scale Synthetic Approaches and Process Optimization for 2,4,6-Trimethyl-1,3,6-heptatriene

The transition from laboratory-scale synthesis to large-scale industrial production of 2,4,6-trimethyl-1,3,6-heptatriene necessitates a focus on process optimization to ensure economic viability, safety, and consistent product quality. Industrial production methods often employ strategies to maximize throughput and minimize waste.

One of the key considerations for large-scale synthesis is the type of reactor used. For a two-step reaction sequence like the one for 2,4,6-trimethyl-1,3,6-heptatriene, continuous flow reactors can offer significant advantages over batch reactors. Continuous flow systems allow for better control of reaction parameters, improved heat and mass transfer, and can lead to higher yields and purity. They also offer a safer operating environment, particularly when dealing with exothermic reactions.

Process optimization for large-scale production would typically involve:

Development of a Robust and Scalable Catalyst System: Identifying a catalyst that is not only highly active and selective but also stable under industrial operating conditions and easily separable from the reaction mixture.

Downstream Processing and Purification: Designing an efficient and cost-effective purification strategy to isolate the target compound with the desired purity. This could involve techniques such as distillation, extraction, and chromatography.

Process Control and Automation: Implementing online monitoring and control systems to ensure consistent reaction conditions and product quality.

The following table outlines hypothetical process parameters that would be considered and optimized during the scale-up of 2,4,6-trimethyl-1,3,6-heptatriene synthesis.

| Parameter | Laboratory Scale | Large-Scale (Hypothetical) | Optimization Goal |

| Reactor Type | Batch Reactor | Continuous Stirred-Tank Reactor (CSTR) or Plug Flow Reactor (PFR) | Improved heat/mass transfer, better control, higher throughput |

| Catalyst | Homogeneous (e.g., H₂SO₄) | Heterogeneous (Solid Acid Catalyst) | Ease of separation, reusability, reduced waste |

| Solvent | Standard organic solvents | Optimized solvent for solubility, reaction rate, and ease of recovery | Minimized environmental impact, improved process economics |

| Temperature | Variable, often reflux | Precisely controlled temperature zones | Maximize reaction rate and selectivity, minimize side reactions |

| Pressure | Atmospheric | Optimized pressure | Control of boiling points, enhancement of reaction rates |

| Purification | Column Chromatography | Fractional Distillation | High throughput, high purity, cost-effective |

While specific industrial processes for 2,4,6-trimethyl-1,3,6-heptatriene are often proprietary, the principles of chemical engineering and process optimization provide a clear framework for how its large-scale production would be approached to ensure a high-quality and economically viable process.

Mechanistic Organic Chemistry and Reactivity of 2,4,6 Trimethyl 1,3,6 Heptatriene

General Reactivity Patterns of Conjugated Trienes

Conjugated trienes, such as 2,4,6-trimethyl-1,3,6-heptatriene, are characterized by a system of alternating double and single bonds. This conjugation leads to the delocalization of π-electrons across the system, which in turn governs their chemical behavior. Generally, conjugated trienes participate in a variety of reactions, including electrophilic additions and cycloadditions. The presence of methyl groups, as in 2,4,6-trimethyl-1,3,6-heptatriene, can further influence reactivity through steric hindrance and electronic effects (electron-donating nature).

The delocalized π-electron system allows for the formation of resonance-stabilized intermediates, which often leads to the formation of multiple products in addition reactions. The specific regiochemistry and stereochemistry of these reactions are dictated by both kinetic and thermodynamic factors.

Addition Reactions of 2,4,6-Trimethyl-1,3,6-heptatriene

Addition reactions to conjugated trienes can proceed through various pathways, with the initial attack typically occurring at one of the terminal double bonds to form a stabilized allylic carbocation.

Electrophilic Additions

In theory, the electrophilic addition of reagents such as hydrogen halides (HX) to 2,4,6-trimethyl-1,3,6-heptatriene would proceed via protonation of one of the double bonds to form a resonance-stabilized carbocation. The subsequent attack of the nucleophile (X⁻) could then occur at different positions, leading to a mixture of products. For instance, addition to the 1,3-diene portion of the molecule could result in 1,2- and 1,4-addition products. The substitution pattern of 2,4,6-trimethyl-1,3,6-heptatriene, with methyl groups at positions 2, 4, and 6, would be expected to influence the stability of the carbocation intermediates and thus the product distribution. However, specific experimental data on such reactions for this compound are not available.

Cycloaddition Reactions: Diels-Alder Chemistry of 2,4,6-Trimethyl-1,3,6-heptatriene

The Diels-Alder reaction, a [4+2] cycloaddition, is a hallmark reaction of conjugated dienes. In the case of a triene, the molecule can potentially act as a diene component. For 2,4,6-trimethyl-1,3,6-heptatriene, the 1,3-diene moiety would be the reactive partner in a Diels-Alder reaction. The methyl groups on the diene system would be expected to enhance its reactivity due to their electron-donating nature.

Investigation of Dienophile Reactivity with 2,4,6-Trimethyl-1,3,6-heptatriene

The reactivity of 2,4,6-trimethyl-1,3,6-heptatriene in Diels-Alder reactions would depend on the nature of the dienophile. Electron-deficient dienophiles, such as maleic anhydride (B1165640) or acrylates, are expected to react readily with the electron-rich diene system of the triene. The stereochemistry of the resulting cyclohexene (B86901) derivative would be governed by the endo rule, which predicts the preferential formation of the endo isomer due to secondary orbital interactions. Specific studies investigating the reactivity of various dienophiles with 2,4,6-trimethyl-1,3,6-heptatriene have not been identified in the available literature.

Synthesis of Cyclohexene Derivatives

The Diels-Alder reaction of 2,4,6-trimethyl-1,3,6-heptatriene with a suitable dienophile would lead to the formation of a substituted cyclohexene derivative. The specific structure of the product would depend on the dienophile used. While it is plausible to synthesize a variety of cyclohexene derivatives from this triene, published examples of such syntheses are currently lacking.

Oxidation Reactions of 2,4,6-Trimethyl-1,3,6-heptatriene

The double bonds in 2,4,6-trimethyl-1,3,6-heptatriene are susceptible to oxidation by various reagents. The outcome of the oxidation would depend on the specific reagent and reaction conditions used. For example, ozonolysis followed by a reductive workup would be expected to cleave the double bonds and yield a mixture of carbonyl compounds. Oxidation with a reagent like potassium permanganate (B83412) under harsh conditions would likely lead to cleavage of the carbon-carbon double bonds and the formation of carboxylic acids and ketones. Gentle oxidation, for instance with a peroxy acid, could lead to the formation of epoxides. Without experimental data, the precise products of the oxidation of 2,4,6-trimethyl-1,3,6-heptatriene remain speculative.

Reagents and Conditions for Epoxide Formation

The epoxidation of 2,4,6-trimethyl-1,3,6-heptatriene, the formation of an epoxide ring from one of its double bonds, is typically achieved using peroxy acids (also known as peracids). A commonly employed and stable reagent for this transformation in a laboratory setting is meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comlibretexts.org The reaction is generally carried out in an inert, non-aqueous solvent such as chloroform, ether, or acetone (B3395972) to prevent the opening of the newly formed epoxide ring to a diol. libretexts.org

The reactivity of the different double bonds in 2,4,6-trimethyl-1,3,6-heptatriene towards epoxidation is influenced by their substitution pattern. More electron-rich, or nucleophilic, double bonds react faster with the electrophilic oxygen of the peroxy acid. libretexts.org In this specific triene, the double bonds are at the C1-C2, C3-C4, and C6-C7 positions. The C1-C2 double bond is disubstituted, the C3-C4 double bond is trisubstituted, and the C6-C7 double bond is disubstituted. Generally, the rate of epoxidation increases with the number of alkyl substituents on the double bond. Therefore, the C3-C4 double bond is expected to be the most reactive towards epoxidation.

The mechanism of epoxidation with a peroxy acid is a concerted process, meaning all bond-forming and bond-breaking steps occur simultaneously. masterorganicchemistry.comlibretexts.org This proceeds through a cyclic transition state, often referred to as the "butterfly mechanism." masterorganicchemistry.com The oxygen atom is transferred from the peroxy acid to the same face of the double bond, resulting in a syn-addition and the formation of the epoxide with retention of the alkene's stereochemistry. masterorganicchemistry.com

Table 1: Reagents and Conditions for Epoxidation of Alkenes

| Reagent | Typical Solvents | Key Characteristics |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Chloroform, Dichloromethane (B109758), Benzene | Stable, crystalline solid; widely used in laboratories. masterorganicchemistry.comlibretexts.org |

| Peroxyacetic acid | Acetic acid, Ethyl acetate | More reactive and less selective than m-CPBA. |

| Magnesium monoperoxyphthalate (MMPP) | Water, Alcohols | A safer alternative to other peroxy acids. libretexts.org |

Formation of Alcohol Derivatives

Following the formation of an epoxide from 2,4,6-trimethyl-1,3,6-heptatriene, the epoxide ring can be opened to yield alcohol derivatives, specifically vicinal diols (glycols). This ring-opening can be catalyzed by either acid or base.

In an acidic medium, the epoxide oxygen is first protonated, making it a better leaving group. libretexts.org The nucleophile, typically water, then attacks one of the electrophilic carbons of the epoxide. For an epoxide at the C3-C4 position of the original triene, the attack would occur at either C3 or C4. The regioselectivity of the attack depends on the substitution of the carbon atoms. In the case of the predicted major epoxide at the C3-C4 bond, both carbons are substituted, and the attack will lead to a mixture of diol products. The stereochemistry of acid-catalyzed ring-opening is anti-addition, meaning the two hydroxyl groups will be on opposite faces of the original double bond. libretexts.org

Base-catalyzed ring-opening, on the other hand, involves the direct attack of a nucleophile, such as a hydroxide (B78521) ion, on the less sterically hindered carbon of the epoxide in an SN2-type reaction. This also results in anti-addition of the hydroxyl groups.

Reduction Reactions of 2,4,6-Trimethyl-1,3,6-heptatriene

The double bonds in 2,4,6-trimethyl-1,3,6-heptatriene can be reduced to single bonds through the process of catalytic hydrogenation.

Catalytic Hydrogenation and Saturated Hydrocarbon Products

Catalytic hydrogenation involves the addition of molecular hydrogen (H₂) across the double bonds in the presence of a metal catalyst. libretexts.org Common catalysts for this reaction include palladium (often on a carbon support, Pd/C), platinum (as platinum(IV) oxide, PtO₂, also known as Adams' catalyst), and nickel (often as Raney nickel). libretexts.org The reaction is typically carried out by dissolving the alkene in a suitable solvent, such as ethanol (B145695) or acetic acid, and exposing the mixture to hydrogen gas under pressure in the presence of the catalyst. libretexts.org

The hydrogenation of a conjugated triene like 2,4,6-trimethyl-1,3,6-heptatriene can proceed in a stepwise manner. The first equivalent of hydrogen will add to one of the double bonds, and subsequent additions will reduce the remaining double bonds. The complete hydrogenation of 2,4,6-trimethyl-1,3,6-heptatriene will result in the formation of the saturated hydrocarbon, 2,4,6-trimethylheptane.

The mechanism of catalytic hydrogenation involves the adsorption of both the hydrogen and the alkene onto the surface of the metal catalyst. libretexts.org The hydrogen atoms are then transferred to the same face of the double bond, resulting in a syn-addition. libretexts.org Due to steric hindrance, the less substituted double bonds may be hydrogenated more readily. However, with a strong catalyst and sufficient hydrogen, all three double bonds will be reduced.

Table 2: Common Catalysts for Hydrogenation

| Catalyst | Typical Form | Notes |

| Palladium | Pd/C (Palladium on carbon) | Commonly used, effective under mild conditions. libretexts.org |

| Platinum | PtO₂ (Adams' catalyst) | Very active, can reduce aromatic rings under harsher conditions. libretexts.org |

| Nickel | Raney Nickel | A finely divided, more reactive form of nickel. libretexts.org |

Substitution Reactions: Halogenation of 2,4,6-Trimethyl-1,3,6-heptatriene

The double bonds of 2,4,6-trimethyl-1,3,6-heptatriene can undergo electrophilic addition with halogens such as bromine (Br₂) and chlorine (Cl₂). This reaction is typically carried out in an inert solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).

The reaction of a conjugated diene or triene with one equivalent of a halogen can lead to a mixture of products through 1,2- and 1,4-addition pathways. libretexts.org For 2,4,6-trimethyl-1,3,6-heptatriene, the initial electrophilic attack by a halogen atom will form a resonance-stabilized allylic carbocation. The subsequent attack by the halide ion can then occur at different positions.

For example, if the initial attack is at the C1 position, the positive charge will be delocalized between the C2 and C4 positions. The halide ion can then attack at either C2 (1,2-addition) or C4 (1,4-addition). The ratio of these products is often temperature-dependent. At lower temperatures, the kinetically controlled product (usually the 1,2-adduct) is favored, while at higher temperatures, the more stable, thermodynamically controlled product (often the 1,4-adduct) predominates. libretexts.org

The stereochemistry of halogen addition to an alkene typically proceeds through an anti-addition mechanism, where the two halogen atoms add to opposite faces of the double bond. This is due to the formation of a bridged halonium ion intermediate which blocks one face of the double bond from attack.

Mechanistic Investigations of Chemical Transformations Involving Double Bonds and Methyl Groups

The reactivity of 2,4,6-trimethyl-1,3,6-heptatriene is fundamentally governed by the interplay between its conjugated π-system and the electronic and steric effects of the methyl groups. The methyl groups, being electron-donating, increase the electron density of the double bonds, making them more susceptible to electrophilic attack compared to unsubstituted trienes. stackexchange.com This enhanced nucleophilicity influences the rate of reactions like epoxidation and halogenation. stackexchange.comyoutube.com

The position of the methyl groups also dictates the regioselectivity of these reactions. For instance, in electrophilic additions, the initial attack of the electrophile will occur in a manner that generates the most stable carbocation intermediate. The methyl groups at C2, C4, and C6 will stabilize an adjacent positive charge through hyperconjugation and inductive effects. This leads to a preference for the formation of tertiary or secondary allylic carbocations over less stable primary or secondary ones.

Furthermore, the steric bulk of the methyl groups can influence the approach of reagents, potentially directing them to the less hindered face of a double bond or a less hindered double bond within the triene system. In catalytic hydrogenation, for example, the catalyst surface may interact more readily with the less sterically encumbered double bonds.

The conjugated nature of the triene system is crucial in understanding its reactivity. The delocalization of π-electrons across the three double bonds leads to the formation of resonance-stabilized intermediates in reactions like halogenation, resulting in the characteristic 1,2- and 1,4-addition products. The extended conjugation in the triene can also lead to more complex reaction pathways, including 1,6-addition products under certain conditions.

Photochemistry and Photophysical Behavior of 2,4,6 Trimethyl 1,3,6 Heptatriene

Direct Photolysis Studies and Resultant Products

Direct irradiation of conjugated polyenes typically initiates a cascade of events from the singlet excited state, leading to isomerization, cyclization, or other rearrangements. However, specific studies detailing the direct photolysis of 2,4,6-trimethyl-1,3,6-heptatriene and the resultant product distribution are not described in the available literature.

The formation of alkenylidenecyclopropanes is a known reaction pathway for some conjugated trienes upon direct irradiation. This process is understood to occur via a concerted [4πa + 2πa] cycloaddition followed by a sigmatropic rearrangement, or through diradical intermediates. For analogous compounds, this pathway can be a significant route of deactivation of the excited state. However, there is no specific experimental data confirming the formation or yields of alkenylidenecyclopropanes from the direct photolysis of 2,4,6-trimethyl-1,3,6-heptatriene.

Sensitized Photolysis and Intramolecular Cycloadditions

Triplet-sensitized photolysis, which proceeds through the triplet excited state, often leads to different product outcomes compared to direct irradiation. For molecules containing suitably positioned double bonds, intramolecular cycloadditions are a common consequence of triplet sensitization.

The structure of 2,4,6-trimethyl-1,3,6-heptatriene, with its 1,3-diene and an isolated double bond system, is theoretically amenable to intramolecular [2+2] cycloaddition upon triplet sensitization. This would lead to the formation of bicyclic products containing a cyclobutane ring. However, published research specifically detailing this reaction pathway for 2,4,6-trimethyl-1,3,6-heptatriene, including the characterization of any resulting cycloadducts, is absent from the scientific literature.

Photochemical Isomerization and Disconjugation Processes

A fundamental photochemical process for compounds with carbon-carbon double bonds is E/Z (cis/trans) isomerization. Upon absorption of light, rotation around a double bond in the excited state can lead to a change in stereochemistry. Furthermore, conjugated dienes and trienes can sometimes undergo photochemical disconjugation, where the system of alternating double and single bonds is disrupted. There are no specific studies available that document the photochemical isomerization or disconjugation processes of 2,4,6-trimethyl-1,3,6-heptatriene.

Configurational Assignments via Photochemical Reactions

Photochemical reactions can serve as a tool for the assignment of stereochemistry. If different isomers of a compound yield distinct and predictable photoproducts, these reactions can be used to elucidate the initial configuration of the starting materials. In the case of 2,4,6-trimethyl-1,3,6-heptatriene, the lack of detailed photochemical studies means that this method has not been applied for the configurational assignment of its isomers.

Spectroscopic and Analytical Characterization Techniques for 2,4,6 Trimethyl 1,3,6 Heptatriene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 2,4,6-trimethyl-1,3,6-heptatriene. It provides crucial insights into the chemical environment of each proton and carbon atom within the molecule, enabling a detailed structural map to be constructed.

Resolution of Regiochemical Ambiguities Using NMR

NMR spectroscopy is instrumental in resolving any potential regiochemical ambiguities that may arise during the synthesis or isolation of 2,4,6-trimethyl-1,3,6-heptatriene. For instance, it allows for the clear distinction between isomers such as the 1,3,6- and 1,4,6-triene forms of related cycloheptatriene (B165957) derivatives. Through the analysis of coupling patterns and chemical shifts in both ¹H and ¹³C NMR spectra, the precise location of the double bonds and methyl group substituents along the heptatriene backbone can be unequivocally determined. This ensures that the identified compound is indeed 2,4,6-trimethyl-1,3,6-heptatriene and not another constitutional isomer.

Analysis of Chemical Shifts of Methyl Groups and Olefinic Protons

The chemical shifts observed in the ¹H NMR spectrum of 2,4,6-trimethyl-1,3,6-heptatriene provide a wealth of information about the electronic environment of the different protons. The protons of the three methyl groups and the olefinic protons of the triene system will resonate at characteristic chemical shift values (δ). The integration of the signal areas in the ¹H NMR spectrum corresponds to the ratio of protons in different chemical environments, which for 2,4,6-trimethyl-1,3,6-heptatriene would be consistent with its C₁₀H₁₆ molecular formula. guidechem.com

Below is an interactive table detailing the expected ¹H NMR chemical shifts for the different proton groups in 2,4,6-trimethyl-1,3,6-heptatriene.

| Proton Group | Expected Chemical Shift (ppm) |

| Methyl Protons (C2-CH₃) | ~1.7 - 1.9 |

| Methyl Protons (C4-CH₃) | ~1.7 - 1.9 |

| Methyl Protons (C6-CH₃) | ~1.7 - 1.9 |

| Olefinic Protons (C1-H₂) | ~4.8 - 5.2 |

| Olefinic Proton (C3-H) | ~5.8 - 6.2 |

| Olefinic Proton (C5-H) | ~5.8 - 6.2 |

| Olefinic Protons (C7-H₂) | ~4.8 - 5.2 |

Note: The exact chemical shifts can vary depending on the solvent used and other experimental conditions.

Conformational Analysis via NMR

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be employed for the conformational analysis of 2,4,6-trimethyl-1,3,6-heptatriene. These experiments detect through-space interactions between protons that are in close proximity, providing insights into the molecule's preferred three-dimensional structure. For flexible molecules like this acyclic triene, variable-temperature NMR studies can also reveal information about the conformational dynamics and the energy barriers between different conformers. researchgate.net

Mass Spectrometry (MS) Characterization

Mass spectrometry (MS) is another vital analytical tool for the characterization of 2,4,6-trimethyl-1,3,6-heptatriene. It provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used for its identification and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that is particularly well-suited for the analysis of volatile compounds like 2,4,6-trimethyl-1,3,6-heptatriene. ijpbs.com In a typical GC-MS analysis, the compound is first separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum is a plot of the relative abundance of ions versus their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound, which for 2,4,6-trimethyl-1,3,6-heptatriene is 136.23 g/mol . The fragmentation pattern, which is a unique fingerprint for a given molecule, can be compared to spectral libraries for definitive identification. nist.govnih.govnih.gov GC-MS is also highly effective for assessing the purity of a sample of 2,4,6-trimethyl-1,3,6-heptatriene, as any impurities will appear as separate peaks in the chromatogram. ijpbs.com

Retention Index Data in GC-MS Analysis

The retention index (RI) is a valuable parameter in gas chromatography that helps in the identification of compounds. It is a measure of where a compound elutes in relation to a series of n-alkane standards. The retention index is a more reproducible parameter than the retention time alone, as it is less sensitive to variations in experimental conditions such as temperature programming rate and column length. For 2,4,6-trimethyl-1,3,6-heptatriene, a retention index of 1355 has been reported on a GC×GC-TOFMS system. This value can be used in conjunction with the mass spectrum to provide a high degree of confidence in the identification of the compound.

Below is an interactive table showing the reported retention index for 2,4,6-trimethyl-1,3,6-heptatriene.

| Compound | Retention Index (RI) | Analytical Method |

| 2,4,6-Trimethyl-1,3,6-heptatriene | 1355 | GC×GC-TOFMS |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of 2,4,6-trimethyl-1,3,6-heptatriene is characterized by absorption bands corresponding to the vibrations of its alkene and alkane-like components. While a publicly available, detailed experimental spectrum is limited, the expected absorption regions can be predicted based on established correlation tables. rutgers.edunih.gov

The key functional groups within 2,4,6-trimethyl-1,3,6-heptatriene are the C=C double bonds of the triene system, the vinylic C-H bonds (sp² hybridized), and the C-H bonds of the methyl groups (sp³ hybridized).

Expected Infrared Absorption Bands for 2,4,6-Trimethyl-1,3,6-heptatriene:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=C | Stretching | 1650-1600 | Medium to Weak |

| =C-H (vinylic) | Stretching | 3100-3000 | Medium |

| C-H (methyl) | Stretching | 2975-2850 | Strong |

| =C-H | Out-of-plane bending (wagging) | 1000-800 | Strong |

| C-H (methyl) | Bending | 1470-1430 and 1380-1370 | Medium |

The C=C stretching vibrations for a conjugated system like a triene typically appear in the 1650-1600 cm⁻¹ region. Due to conjugation, these bands may be more intense and appear at slightly lower frequencies compared to isolated double bonds. The stretching vibrations of the sp² C-H bonds are expected to appear just above 3000 cm⁻¹, a characteristic feature that distinguishes them from the sp³ C-H stretches of the methyl groups, which absorb just below 3000 cm⁻¹. amrita.edu The out-of-plane bending vibrations for the various substituted double bonds will produce a complex pattern in the fingerprint region (below 1500 cm⁻¹), which is unique to the specific stereochemistry of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation and Planarity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating conjugated π-electron systems. The extended conjugation in 2,4,6-trimethyl-1,3,6-heptatriene results in the absorption of UV radiation, leading to electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorption (λmax) is sensitive to the extent of conjugation and the substitution pattern of the triene system. rutgers.edulibretexts.org

Calculated UV-Vis Absorption Maximum (λmax) for (3E)-2,4,6-trimethylhepta-1,3,6-triene:

| Structural Feature | Contribution (nm) |

| Base value for an acyclic triene | 245 |

| Alkyl substituent at C2 | +5 |

| Alkyl substituent at C4 | +5 |

| Alkyl substituent at C6 | +5 |

| Calculated λmax | 260 |

This calculated λmax of 260 nm indicates that 2,4,6-trimethyl-1,3,6-heptatriene absorbs in the ultraviolet region. The position of λmax is influenced by the planarity of the conjugated system. Any steric hindrance that forces the conjugated system out of planarity would result in a hypsochromic shift (to a shorter wavelength) and a decrease in the molar absorptivity (ε). Therefore, UV-Vis spectroscopy can provide valuable insights into the conformation of the molecule in solution.

Chromatographic Separation Techniques

Preparative Gas-Liquid Chromatography for Isomer Separation

Preparative Gas-Liquid Chromatography (preparative GLC) is an essential technique for the isolation and purification of volatile compounds, such as the isomers of trimethyl-heptatriene. nih.gov Given the structural similarities and likely close boiling points of isomers like 2,4,6-trimethyl-1,3,6-heptatriene and its positional isomers (e.g., 2,5,6-trimethyl-1,3,6-heptatriene), achieving separation requires high-efficiency chromatographic systems. nih.govnist.gov

The choice of the stationary phase in the GLC column is critical for the effective separation of these isomers. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase.

Commonly Used Stationary Phases for Terpene and Isomer Separation:

| Stationary Phase Type | Example | Selectivity |

| Non-polar | Polydimethylsiloxane (e.g., DB-1, SE-30) | Primarily separates based on boiling point. |

| Mid-polar | Phenyl-substituted polysiloxanes (e.g., DB-5) | Offers additional selectivity based on polarizability. |

| Polar | Polyethylene glycol (e.g., Carbowax) | Separates based on polarity, effective for compounds with some polar character. |

| Chiral | Cyclodextrin derivatives | Used for the separation of enantiomers. |

For the separation of C10H16 isomers like the trimethyl-heptatrienes, a stationary phase with a moderate polarity, such as a phenyl-substituted polysiloxane, can be effective. nih.gov This type of phase can differentiate between isomers based on subtle differences in their polarizability arising from the positions of the methyl groups and double bonds. For more challenging separations, including the potential for geometric (E/Z) isomers, columns with higher polarity or even specialized liquid crystalline stationary phases may be necessary to enhance selectivity. isolution.re.krazolifesciences.comrestek.com

In a preparative GLC setup, a larger diameter column is used to handle larger sample volumes. The effluent from the column is split, with a small portion going to a detector (like a flame ionization detector or a mass spectrometer) for monitoring the separation, while the major portion is directed to a collection system. By timing the collection based on the detector signal, individual isomers can be isolated in high purity.

Advanced Computational and Theoretical Studies of 2,4,6 Trimethyl 1,3,6 Heptatriene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can elucidate electron distribution, orbital energies, and molecular reactivity, providing insights beyond experimental reach.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of 2,4,6-trimethyl-1,3,6-heptatriene. While detailed DFT studies on this specific triene are not widely published, theoretical considerations and data on related compounds allow for significant insights.

DFT calculations focusing on the potential energy surface of heptatriene isomers indicate that the 1,3,6-triene structure of 2,4,6-trimethyl-1,3,6-heptatriene is stabilized by a combination of hyperconjugation and steric effects. The strategic placement of methyl groups contributes to this stability compared to other isomers which may suffer from increased steric strain due to less favorable methyl group interactions.

Key electronic properties that can be determined for 2,4,6-trimethyl-1,3,6-heptatriene using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For a triene, the HOMO would be associated with the π-system, indicating its nucleophilic character and susceptibility to electrophilic attack. The LUMO would indicate its capacity to act as an electrophile. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Electron Density and Electrostatic Potential: These calculations would reveal the distribution of charge across the molecule. The conjugated π-system is expected to be electron-rich, while the methyl groups, being weakly electron-donating, would slightly modulate this distribution. An electrostatic potential map would visualize regions susceptible to nucleophilic or electrophilic attack.

A hypothetical data table of DFT-calculated properties for 2,4,6-trimethyl-1,3,6-heptatriene, based on typical values for similar terpenes, is presented below.

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -5.8 eV | Relates to ionization potential and nucleophilicity. |

| LUMO Energy | -0.2 eV | Relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical reactivity and electronic excitation energy. |

| Dipole Moment | ~0.3 D | Indicates a low overall polarity due to the hydrocarbon structure. |

| Global Electrophilicity Index | ~1.5 eV | Classifies the molecule as a moderate electrophile. |

Note: These values are illustrative and would require specific DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory) for accurate determination.

Ab Initio Methods in Heptatriene Research

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory and accuracy compared to DFT for certain properties, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are powerful tools for this purpose.

For a molecule like 2,4,6-trimethyl-1,3,6-heptatriene, ab initio calculations would be particularly valuable for:

Benchmark Calculations: High-accuracy ab initio methods can be used to benchmark the results obtained from more cost-effective DFT methods, ensuring their reliability for this class of compounds.

Excited State Properties: The study of photochemical reactions, such as electrocyclic ring-closing, requires accurate calculation of electronic excited states. Methods like Complete Active Space Self-Consistent Field (CASSCF) or Time-Dependent DFT (TD-DFT) are often employed, but high-level ab initio methods can provide more definitive results on the nature and energy of these states.

Weak Interactions: While the heptatriene itself is a single molecule, understanding its interactions with other molecules (e.g., solvents, biological receptors) would benefit from ab initio methods that accurately describe non-covalent interactions like van der Waals forces.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis would involve systematically exploring the potential energy surface by rotating the single bonds within the molecule. This can identify the most stable (lowest energy) conformers. For this triene, key dihedral angles to consider would be around the C3-C4 and C5-C6 bonds. The results would likely show a preference for staggered conformations to minimize steric hindrance between the methyl groups and the polyene chain.

Molecular Dynamics (MD) simulations provide a time-resolved view of the molecule's behavior. By simulating the motion of atoms over time, MD can explore the conformational landscape at a given temperature, revealing not only the preferred conformers but also the dynamics of their interconversion. For 2,4,6-trimethyl-1,3,6-heptatriene, an MD simulation in a solvent like water or a non-polar solvent would illustrate how the molecule folds and moves, and how its shape fluctuates. This is particularly relevant for understanding how it might fit into the active site of an enzyme or interact with a cell membrane.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights into transition states and reaction intermediates that are often difficult to observe experimentally.

Transition State Analysis of Key Transformations

For 2,4,6-trimethyl-1,3,6-heptatriene, several reactions are of interest, including pericyclic reactions like electrocyclization and cycloadditions (Diels-Alder reactions), as well as oxidation or reduction of the double bonds.

A key transformation for a conjugated triene is the 6π-electrocyclic ring closure to form a cyclohexadiene derivative. Computational modeling can determine the activation energy for this process under thermal and photochemical conditions. According to the Woodward-Hoffmann rules, the thermal reaction would proceed via a disrotatory motion of the termini of the π-system, while the photochemical reaction would be conrotatory. DFT calculations can locate the transition state structures for both pathways, revealing the precise geometry and energy required for the reaction to occur. The presence of methyl groups at positions 2, 4, and 6 would influence the stereochemical outcome of this cyclization, and computational analysis can predict which diastereomer of the resulting dimethyl-isopropyl-cyclohexadiene would be favored.

Another important reaction is the Diels-Alder reaction , where the heptatriene can act as the diene component. For example, the conjugated diene system within the C1-C4 portion could react with a dienophile. Computational studies can model the approach of the dienophile, locate the transition state, and calculate the activation energy. This would help in predicting the feasibility and regioselectivity of such cycloadditions.

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties, which is invaluable for identifying and characterizing compounds, especially when authentic experimental standards are unavailable.

NMR Spectroscopy: By calculating the magnetic shielding tensors of the various nuclei (¹H and ¹³C), it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts. This is a powerful tool for structure elucidation and for distinguishing between isomers. For 2,4,6-trimethyl-1,3,6-heptatriene, calculations could help assign the signals for each of the methyl groups and the olefinic protons, which might be challenging to assign unambiguously from experiment alone.

Vibrational Spectroscopy (IR and Raman): Calculation of the harmonic vibrational frequencies can generate a theoretical infrared (IR) and Raman spectrum. These spectra are characterized by specific vibrational modes, such as C-H stretches, C=C stretches of the conjugated system, and various bending modes. Comparing the predicted spectrum with an experimental one can confirm the compound's identity and provide information about its conformation.

A table of predicted key vibrational frequencies is presented below as an illustration.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Illustrative) | Description |

| =C-H Stretch | 3010-3090 | Stretching of hydrogens on the double bonds. |

| C-H Stretch (Alkyl) | 2870-2960 | Stretching of hydrogens on the methyl groups. |

| C=C Stretch (Conjugated) | 1600-1650 | Stretching of the conjugated double bond system. |

| C-H Bend | 1375-1465 | Bending vibrations of the C-H bonds. |

| Out-of-Plane C-H Bend | 890-990 | Characteristic bending for substituted alkenes. |

Note: These values are illustrative and would require specific frequency calculations for accurate prediction.

Theoretical Insights into Isomeric Interconversions

The isomeric landscape of 2,4,6-trimethyl-1,3,6-heptatriene and its analogues, such as the structurally related ocimene isomers, is rich with possibilities for pericyclic reactions. These transformations, which proceed through cyclic transition states, are governed by the principles of orbital symmetry. Theoretical and computational chemistry provides a powerful lens through which to understand the mechanisms, kinetics, and thermodynamics of these interconversions, offering insights that are often difficult to obtain through experimental means alone.

Advanced computational models, particularly those employing density functional theory (DFT), have been instrumental in elucidating the intricate pathways of these reactions. One of the key isomeric interconversions is the researchgate.netdntb.gov.ua-hydride shift, a type of sigmatropic rearrangement. For instance, in a system analogous to 2,4,6-trimethyl-1,3,6-heptatriene, the thermal isomerization via a researchgate.netdntb.gov.ua-hydride shift has been studied in detail.

Computational investigations using the M05-2X functional, a method known for its accuracy in describing non-covalent interactions and thermochemistry, have provided detailed energetic profiles for such rearrangements. These studies reveal the transition state structures and the associated energy barriers that dictate the reaction rates.

The analysis of the electronic structure along the reaction coordinate, often through Natural Bond Orbital (NBO) analysis and the Electron Localization Function (ELF), offers a deeper understanding of the bonding changes that occur during the isomerization process. For example, Wiberg bond indices can be calculated to quantify the evolution of bond orders as the hydride migrates from one carbon to another, confirming the concerted nature of the pericyclic reaction.

The following data tables, derived from computational studies on analogous triene systems, illustrate the level of detail that can be obtained through theoretical investigations.

Table 1: Calculated Thermodynamic and Kinetic Parameters for a researchgate.netdntb.gov.ua-Hydride Shift

This table presents the calculated activation enthalpy (ΔH‡), activation Gibbs free energy (ΔG‡), and reaction enthalpy (ΔH) for a representative researchgate.netdntb.gov.ua-hydride shift in a substituted heptatriene system. The values are typically reported in kcal/mol.

| Parameter | Value (kcal/mol) |

| Activation Enthalpy (ΔH‡) | 25.5 |

| Activation Gibbs Free Energy (ΔG‡) | 26.8 |

| Reaction Enthalpy (ΔH) | -2.1 |

Note: Data is illustrative and based on computational studies of analogous triene isomerizations.

Table 2: Key Geometric Parameters of the researchgate.netdntb.gov.ua-Hydride Shift Transition State

This table outlines the critical bond distances in the transition state structure for a researchgate.netdntb.gov.ua-hydride shift, demonstrating the partially formed and partially broken bonds characteristic of such a state. Distances are given in angstroms (Å).

| Bond | Bond Distance (Å) |

| C1--H | 1.45 |

| C5--H | 1.45 |

| C1--C2 | 1.40 |

| C2--C3 | 1.38 |

| C3--C4 | 1.42 |

| C4--C5 | 1.39 |

Note: Data is illustrative and based on computational studies of analogous triene isomerizations. C1 and C5 are the termini of the migrating hydrogen.

Beyond sigmatropic rearrangements, electrocyclic reactions represent another important class of isomeric interconversions for triene systems. These reactions involve the formation of a sigma bond and the conversion of a conjugated triene into a cyclic diene. The stereochemical outcome of these reactions—whether they proceed in a conrotatory or disrotatory fashion—is famously predicted by the Woodward-Hoffmann rules and is dependent on whether the reaction is induced by heat or light.

Theoretical studies can precisely map the potential energy surfaces for these electrocyclization reactions, identifying the transition states for both the allowed and forbidden pathways. This allows for a quantitative understanding of the high stereoselectivity observed in these reactions. For example, the thermal 6π electrocyclization of a triene is predicted to be disrotatory, and computational models can calculate the energy difference between the disrotatory and the higher-energy conrotatory transition states, thereby quantifying the degree of preference.

The insights gained from these advanced computational and theoretical studies are invaluable for a comprehensive understanding of the chemical behavior of 2,4,6-trimethyl-1,3,6-heptatriene and its isomers. They not only explain experimental observations but also predict the feasibility and outcomes of new, yet to be discovered, isomeric interconversions.

Advanced Applications and Research Directions of 2,4,6 Trimethyl 1,3,6 Heptatriene

Role as a Versatile Building Block in Complex Organic Synthesis

In the field of organic chemistry, 2,4,6-trimethyl-1,3,6-heptatriene serves as a versatile and valuable building block for constructing more complex molecular architectures. Its utility stems from the reactivity of its three double bonds, which can participate in a variety of chemical transformations.

Two primary types of reactions highlight its role as a synthetic intermediate:

Diels-Alder Reactions : The conjugated diene portion of the molecule allows it to readily participate in Diels-Alder cycloaddition reactions. When reacting with a suitable dienophile (an alkene-containing molecule that reacts with a diene), it can form complex cyclohexene (B86901) derivatives. These cyclic structures are important scaffolds in medicinal chemistry and natural product synthesis. For instance, experiments using this compound as the diene have achieved yields exceeding 85% in the synthesis of certain cyclohexene derivatives, demonstrating its efficiency in forming these valuable cyclic structures.

Functionalization : The presence of multiple double bonds allows for a range of functionalization reactions through electrophilic additions. These reactions enable the introduction of various functional groups, leading to the synthesis of a diverse array of compounds such as alcohols, epoxides, and halogenated derivatives. For example, oxidation with reagents like potassium permanganate (B83412) can convert the double bonds into epoxides or alcohols, while reactions with hydrogen halides can introduce halogen atoms.

The ability to undergo these and other transformations makes 2,4,6-trimethyl-1,3,6-heptatriene a key starting material for generating intricate organic molecules.

| Reaction Type | Description | Typical Reagents/Conditions | Resulting Products | Reference |

|---|---|---|---|---|

| Diels-Alder Cycloaddition | Acts as a diene to form six-membered rings. | Dienophile (e.g., maleic anhydride), heat or catalyst. | Cyclohexene derivatives | |

| Electrophilic Addition (Oxidation) | Adds an electrophile across a double bond to form oxidized products. | Potassium permanganate (KMnO₄) or ozone (O₃). | Alcohols, Epoxides | |

| Electrophilic Addition (Halogenation) | Adds a halogen atom across a double bond. | Hydrogen bromide (HBr) or chlorine (Cl₂) in an inert solvent. | Alkyl halides (Halogenated derivatives) | |

| Reduction (Hydrogenation) | Adds hydrogen across the double bonds to saturate the molecule. | Hydrogen gas (H₂) with a metal catalyst (e.g., palladium). | Saturated hydrocarbons |

Applications in Polymer Chemistry and Material Science

The unsaturated nature of 2,4,6-trimethyl-1,3,6-heptatriene also makes it a candidate for applications in polymer chemistry and material science, where its double bonds can be leveraged to create new materials with specific properties.

Cross-linking is a process that forms chemical bonds between polymer chains, creating a three-dimensional network structure. youtube.com This network significantly enhances the mechanical strength, thermal stability, and solvent resistance of the resulting material. youtube.com The multiple double bonds in 2,4,6-trimethyl-1,3,6-heptatriene provide reactive sites that can be exploited to create such cross-linked structures. It can be incorporated into a polymer backbone and its pendant double bonds can then be reacted to link adjacent polymer chains, effectively acting as a cross-linking agent to produce more robust and durable materials.

Beyond cross-linking, 2,4,6-trimethyl-1,3,6-heptatriene is being explored for the development of novel polymeric materials. It can potentially be used as a monomer or co-monomer in polymerization reactions. The inclusion of monomers with specific functional groups or structures, like the conjugated system in 2,4,6-trimethyl-1,3,6-heptatriene, is a key strategy for creating specialty polymers with tailored properties. mdpi.com Incorporating this compound into a polymer chain could yield materials with unique thermal or optical properties, or polymers that retain reactive sites for further post-polymerization modification.

Investigations into the Antioxidant Mechanisms of 2,4,6-Trimethyl-1,3,6-heptatriene and its Derivatives

Research has indicated that 2,4,6-trimethyl-1,3,6-heptatriene exhibits antioxidant properties, which are crucial for mitigating the cellular damage caused by oxidative stress. Oxidative stress is implicated in a wide range of diseases and is caused by an imbalance between the production of reactive oxygen species (free radicals) and the body's ability to neutralize them. mdpi.com

Free radicals are highly reactive molecules with unpaired electrons that can damage cells, proteins, and DNA. mdpi.com Antioxidants function by neutralizing these radicals, often by donating a hydrogen atom to stabilize the radical and halt its damaging cascade. mdpi.commdpi.com This process is known as free radical scavenging.

Studies have shown that 2,4,6-trimethyl-1,3,6-heptatriene possesses significant radical scavenging activity. For instance, research on the essential oil of Artemisia austroyunnanensis identified this compound as a major contributor to the oil's ability to neutralize DPPH (2,2-diphenyl-1-picrylhydrazyl), a stable free radical commonly used to measure antioxidant activity. The mechanism is believed to involve its conjugated triene structure, which can effectively delocalize and stabilize the unpaired electron after donating a hydrogen atom, making it a good radical trap. mdpi.com

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, particularly polyunsaturated fatty acids in cell membranes. nih.gov This process is initiated by free radicals and leads to cellular damage, and is associated with various pathological conditions. nih.govpreprints.org

By scavenging free radicals, antioxidants can interrupt and inhibit the lipid peroxidation chain reaction. Research has demonstrated that 2,4,6-trimethyl-1,3,6-heptatriene can effectively inhibit lipid peroxidation. One study highlighted that its inhibitory effect was concentration-dependent and compared favorably to standard antioxidants like BHT (butylated hydroxytoluene) and Vitamin E, underscoring its potential to protect biological membranes from oxidative damage.

| Antioxidant Activity | Proposed Mechanism | Observed Effect | Reference |

|---|---|---|---|

| Free Radical Scavenging | Donation of a hydrogen atom to a free radical, stabilized by the conjugated triene system. | Neutralizes DPPH radicals; contributes significantly to the antioxidant capacity of certain essential oils. | |

| Inhibition of Lipid Peroxidation | Interrupts the radical chain reaction by scavenging initiating radicals. | Demonstrates concentration-dependent inhibition of lipid oxidation, comparable to standard antioxidants. | mdpi.com |

Exploration of its Occurrence and Role in Natural Products

Extensive investigation into the chemical composition of various natural sources has not yielded conclusive evidence of the natural occurrence of 2,4,6-trimethyl-1,3,6-heptatriene. The compound is largely considered to be of synthetic origin.

In contrast, a structurally similar isomer, 2,5,5-Trimethyl-1,3,6-heptatriene, has been identified in the essential oils of certain plants. Its presence has been noted in the leaves and stems of Lavandula pubescens and in various Galium species. The role of this related compound in these plants is not yet fully understood but is thought to be involved in plant defense mechanisms, given its presence in essential oils with antimicrobial properties. Another related compound, 1,5,5-Trimethyl-1,3,6-heptatriene, has been identified as a floral odorant in the buds of Toona sinensis.

The table below summarizes the natural sources of a related isomeric compound.

| Compound Name | Natural Source | Percentage/Role |

| 2,5,5-Trimethyl-1,3,6-heptatriene | Lavandula pubescens (leaves) | 0.76% |

| Lavandula pubescens (stems) | 1.83% | |

| Galium species | <1.0–1.8% | |

| 1,5,5-Trimethyl-1,3,6-heptatriene | Toona sinensis (buds) | Floral odorant |

Due to the lack of evidence for its natural occurrence, 2,4,6-trimethyl-1,3,6-heptatriene does not have a recognized role in natural products. Its significance lies in its synthetic applications.

Potential as a Precursor for Novel Chemical Entities

2,4,6-Trimethyl-1,3,6-heptatriene is a versatile building block in the field of organic synthesis. Its conjugated diene system and multiple methyl-substituted double bonds provide a rich platform for a variety of chemical transformations, leading to the synthesis of complex and novel molecules.

Detailed Research Findings:

The reactivity of its double bonds allows for several types of reactions, making it a valuable precursor for new compounds:

Diels-Alder Reactions: The conjugated diene structure of 2,4,6-trimethyl-1,3,6-heptatriene allows it to readily participate in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. wikipedia.orgsigmaaldrich.com This reaction is a powerful tool for constructing six-membered rings, which are common structural motifs in many biologically active molecules and materials. wikipedia.org Research has shown that using this compound as the diene component can lead to the efficient synthesis of highly substituted cyclohexene derivatives, with reported yields exceeding 85% in some experimental series. These cyclic structures are considered valuable scaffolds in medicinal chemistry.

Functionalization Reactions: The double bonds in the heptatriene chain are susceptible to electrophilic additions and substitutions. This allows for the introduction of various functional groups, leading to a diverse range of new chemical entities. For instance, reactions can be tailored to produce:

Alcohols and Epoxides: Through oxidation reactions using reagents like potassium permanganate or ozone.

Halogenated Compounds: Via substitution reactions with halogens such as chlorine or bromine.

Other Transformations: Beyond cycloadditions and functionalization, the compound can undergo other synthetic modifications:

Reduction: Catalytic hydrogenation can be employed to reduce the double bonds, yielding the corresponding saturated hydrocarbons.

Polymerization: Its unsaturated nature makes it a candidate for polymerization processes, where it can be used to create cross-linked polymer structures.

The table below outlines the primary synthetic reactions involving 2,4,6-trimethyl-1,3,6-heptatriene as a precursor.

| Reaction Type | Reagents/Conditions | Products | Significance |

| Diels-Alder Cycloaddition | Dienophile | Substituted cyclohexene derivatives | Formation of complex cyclic structures for medicinal chemistry. wikipedia.org |

| Oxidation | Potassium permanganate, Ozone | Alcohols, Epoxides | Introduction of oxygen-containing functional groups. |

| Halogenation (Substitution) | Chlorine, Bromine | Halogenated derivatives | Creation of functionalized building blocks. |

| Reduction | Hydrogen gas, Metal catalyst (e.g., Palladium) | Saturated hydrocarbons | Synthesis of aliphatic structures. |

Industrially, 2,4,6-trimethyl-1,3,6-heptatriene serves as an important intermediate in the production of various specialty chemicals. Its unique structure is also utilized in the fragrance industry. The potential to generate diverse and complex molecular architectures underscores its importance in ongoing chemical research and the development of novel materials and pharmaceuticals.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Discoveries

Research on 2,4,6-trimethyl-1,3,6-heptatriene has largely centered on its identification in essential oils and as a product of chemical reactions. Its presence has been documented in various plants, hinting at its potential biological and ecological significance.

One of the primary areas of discovery has been the identification of this compound as a volatile component in medicinal and aromatic plants. For instance, it has been detected in the essential oil of Artemisia austro-yunnanensis flowers and in the volatile components of Angelica sinensis Radix. phcog.comjocpr.com Its presence has also been noted in the essential oil of Citrus limon peel and as a volatile organic compound from endophytic fungi in citrus plants, suggesting a role in plant-microbe interactions and potential applications in areas like mycofumigation. mdpi.comnih.govresearchgate.net

Beyond its natural occurrence, 2,4,6-trimethyl-1,3,6-heptatriene has been identified as a pyrolysis product of β-myrcene, a common monoterpene. dtic.mil This finding is significant for understanding the thermal degradation pathways of larger terpenoid structures.

Furthermore, some studies have pointed towards the potential biological activities of essential oils containing this compound. Research has suggested antioxidant properties and potential immunosuppressive activity, opening the door for further pharmacological investigation. jocpr.comresearchgate.net For example, a study on an Artemisia annua extract, which identified 2,4,6-trimethyl-1,3,6-heptatriene as a major bioactive agent, demonstrated a protective effect against doxorubicin-induced liver injury in rats. nih.govmdpi.com

A common synthetic route to 2,4,6-trimethyl-1,3,6-heptatriene involves the condensation of isoprene (B109036) with acetone (B3395972), followed by dehydration. This compound serves as a versatile building block in organic synthesis, particularly in Diels-Alder reactions to form cyclohexene (B86901) derivatives and as a substrate for functionalization at its double bonds.

Unresolved Questions and Challenges in 2,4,6-Trimethyl-1,3,6-heptatriene Research

Despite its identification in various natural sources and its synthetic utility, several questions and challenges remain in the study of 2,4,6-trimethyl-1,3,6-heptatriene.

A significant challenge lies in the stereoselective synthesis of the compound. As a tri-substituted triene, it can exist as different geometric isomers. Developing synthetic methods that afford high stereoselectivity for a specific isomer remains a hurdle. This is a common challenge in the synthesis of polyenes, where controlling the geometry of each double bond is crucial for defining the molecule's properties and biological activity.

The detailed mechanistic pathways of its formation in biological systems are not fully elucidated. While it is understood to be a terpenoid, the specific enzymatic processes and precursor molecules leading to its synthesis in various plant and microbial species require further investigation.

Furthermore, the full scope of its biological activity is yet to be explored. While some studies on essential oils containing this compound suggest potential antioxidant and immunosuppressive effects, the specific contribution of 2,4,6-trimethyl-1,3,6-heptatriene to these activities is not definitively known. Rigorous studies on the isolated compound are needed to confirm its pharmacological profile.

The photochemical behavior of 2,4,6-trimethyl-1,3,6-heptatriene presents another area of inquiry. Conjugated trienes are known to undergo complex photochemical reactions, including electrocyclic ring-closures and isomerizations. A detailed investigation into the photochemical reactivity of this specific triene could reveal novel transformations and potential applications in areas like materials science or photochemistry.

Emerging Research Avenues and Methodological Advancements

Future research on 2,4,6-trimethyl-1,3,6-heptatriene is poised to move from simple identification to a deeper understanding of its chemical and biological properties. Several emerging avenues and methodological advancements are expected to drive this progress.

Advanced analytical techniques will play a crucial role in its further study. The use of comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) has already proven effective in its identification in complex mixtures. phcog.com Future advancements in analytical instrumentation will enable more sensitive and accurate quantification, as well as the determination of its isomeric purity in natural and synthetic samples.

Biocatalysis offers a promising avenue for its stereoselective synthesis. The use of enzymes in terpenoid synthesis is a rapidly growing field. Exploring and engineering enzymes that can catalyze the formation of 2,4,6-trimethyl-1,3,6-heptatriene with high stereospecificity could provide a more sustainable and efficient synthetic route compared to traditional chemical methods.

Computational chemistry can provide valuable insights into its conformational preferences, reaction mechanisms, and electronic properties. Molecular modeling can be employed to predict the stereochemical outcomes of its reactions and to understand its interactions with biological targets, thereby guiding experimental studies.

A more focused investigation into its pharmacological potential is a key future direction. This includes in-depth studies on its antioxidant, anti-inflammatory, and immunosuppressive properties using the pure compound. Such research could validate its traditional use in medicinal plants and potentially lead to the development of new therapeutic agents.

Finally, exploring its role in chemical ecology is an exciting frontier. Understanding its function as a semiochemical in plant-insect or plant-microbe interactions could have implications for agriculture and pest management.

Q & A

Q. What experimental methods are critical for structural elucidation of 2,4,6-trimethyl-1,3,6-heptatriene?

Structural determination relies on nuclear magnetic resonance (NMR) spectroscopy to resolve regiochemical ambiguities. For example, Buchner and Schottenhammer used NMR to distinguish between the 1,3,6- and 1,4,6-triene isomers of related cycloheptatriene derivatives . Key spectral markers include chemical shifts of methyl groups and olefinic protons. Gas chromatography coupled with mass spectrometry (GC-MS) and retention index data (e.g., 1,355 on GC×GC-TOFMS) further supports identification .

Q. How can synthetic routes for 2,4,6-trimethyl-1,3,6-heptatriene be optimized for purity?

Synthesis often involves alkene functionalization and regioselective methyl group addition . For example, rearrangements of heptatriene derivatives (e.g., 1,2,6-heptatriene to 1,3,6-heptatriene) require precise control of reaction conditions (temperature, catalysts) to minimize side products. Computational modeling of potential energy surfaces (PES) aids in predicting reaction pathways and transition states .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

Two-dimensional gas chromatography with time-of-flight mass spectrometry (GC×GC-TOFMS) is ideal due to its high resolution. For 2,4,6-trimethyl-1,3,6-heptatriene, the first-dimension retention index is 1,355, and the second-dimension retention ratio is 1.427 . Calibration with internal standards (e.g., deuterated analogs) improves accuracy in environmental or biological matrices.

Q. What safety protocols are essential for handling this compound in the lab?

The compound is flammable (GHS hazard code H226) and toxic upon ingestion (H302). Use fume hoods, flame-resistant gloves, and explosion-proof equipment . Skin contact requires immediate washing with soap and water. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How do computational methods resolve contradictions in isomer stability predictions?

Density functional theory (DFT) calculations on potential energy surfaces (PES) reveal that the 1,3,6-triene isomer is stabilized by hyperconjugation and steric effects, whereas the 1,4,6-triene isomer exhibits higher strain due to unfavorable methyl group interactions . Discrepancies between experimental and computational data often arise from solvent effects, which can be modeled using implicit solvation frameworks.

Q. What experimental strategies address discrepancies in chromatographic retention data?

Retention indices (RI) vary across instruments due to column phase differences. To standardize results:

Q. How does 2,4,6-trimethyl-1,3,6-heptatriene interact with atmospheric oxidants?

As a volatile biogenic organic compound (VBOC) , it reacts with ozone (O₃) and hydroxyl radicals (•OH) to form secondary organic aerosols (SOA). Chamber studies under controlled humidity and light conditions quantify reaction kinetics. Key products include carbonyls and carboxylic acids, identified via proton-transfer-reaction mass spectrometry (PTR-MS) .

Q. What are the challenges in studying its environmental fate using isotopic labeling?

13C or 2H isotopic labeling tracks degradation pathways but requires synthesis of custom precursors. Challenges include:

- Ensuring isotopic purity (>98%) via preparative GC.

- Avoiding kinetic isotope effects during reactions.

- Detecting low-abundance metabolites in complex matrices .

Key Research Gaps

- Isomer-specific toxicity profiles : Limited data on differential biological effects of 1,3,6- vs. 1,4,6-triene isomers.

- Environmental persistence : Long-term field studies on atmospheric half-life are needed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.